3-amino-6-bromopyridine-2-carbaldehyde
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Overview
Description
3-amino-6-bromopyridine-2-carbaldehyde is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 3-position, a bromine atom at the 6-position, and an aldehyde group at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-bromopyridine-2-carbaldehyde typically involves multi-step processes starting from commercially available pyridine derivatives. One common method includes the bromination of 2-pyridinecarboxaldehyde followed by amination. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and solvents .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods emphasize cost-effectiveness, yield optimization, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-amino-6-bromopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Oxidation: 3-amino-6-bromopyridine-2-carboxylic acid.
Reduction: 3-amino-6-bromopyridine-2-methanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-amino-6-bromopyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 3-amino-6-bromopyridine-2-carbaldehyde exerts its effects is largely dependent on its interactions with biological molecules. The amino group can form hydrogen bonds, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
3-amino-6-bromopyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
6-bromo-2-pyridinecarboxaldehyde: Lacks the amino group, affecting its hydrogen bonding capabilities.
3-amino-6-bromopyrazine-2-carbaldehyde: Similar structure but with a pyrazine ring, which can alter its electronic properties and reactivity.
Uniqueness
3-amino-6-bromopyridine-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the same pyridine ring. This combination allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
1289168-26-8 |
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Molecular Formula |
C6H5BrN2O |
Molecular Weight |
201 |
Purity |
95 |
Origin of Product |
United States |
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